1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H23F2N3O4S and its molecular weight is 427.47. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity and Insulin Sensitization
One area of research involves the synthesis and evaluation of imidazopyridine thiazolidine-2,4-diones, which represent conformationally restricted analogues of hypoglycemic compounds like rosiglitazone. These compounds, including structures related to the specified chemical, have been tested for their ability to enhance insulin-induced adipocyte differentiation and exhibit hypoglycemic activity in diabetic models, such as the KK mouse. The structure-activity relationships (SAR) of these compounds suggest their potential as novel therapeutic agents for treating diabetes through insulin sensitization and glucose regulation (Oguchi et al., 2000).
Antitumor Activity
Another aspect of research into this compound class includes their antitumor activities. Novel hybrids of imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their selective cytotoxicity towards various cancer cell lines, including prostate, colorectal, breast, and cervical cancer cells. This research highlights the potential of these compounds as a basis for developing targeted cancer therapies with enhanced activity and selectivity towards cancerous cells. Compounds within this research demonstrated remarkable broad-spectrum cytotoxic potency, indicating their utility as templates for further antitumor agent optimization (El-Sayed et al., 2018).
Antimicrobial and Antibacterial Properties
Research has also explored the antimicrobial properties of imidazolidine-2,4-dione derivatives. A series of these compounds were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as their antifungal activity against Aspergillus niger and Candida albicans. The findings from these studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal infections, with some compounds showing promising efficacy (Prakash et al., 2011).
Electrochemical Studies and Drug Design
Electrochemical behavior and the potential for drug design represent another research avenue. The electrochemical oxidation properties of hydantoin derivatives, closely related to the specified compound, have been studied for understanding their biochemical actions and potential therapeutic applications. Such studies provide insights into the redox characteristics, which are essential for designing drugs with optimal bioavailability and therapeutic efficacy (Nosheen et al., 2012).
Properties
IUPAC Name |
1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O4S/c1-28-11-10-23-16(25)12-24(19(23)27)13-6-8-22(9-7-13)17(26)14-4-2-3-5-15(14)29-18(20)21/h2-5,13,18H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBQJZJROGMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.